8,8'-Biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Biquinoline is an organic compound with the molecular formula C18H12N2. It consists of two quinoline units connected at the 8th position. This compound is known for its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8,8’-Biquinoline can be synthesized through several methods. One common approach involves the oxidative coupling of 8-aminoquinoline using oxidizing agents like potassium permanganate or ferric chloride . Another method includes the cyclization of 2-aminobenzylamine derivatives under specific conditions .
Industrial Production Methods: Industrial production of 8,8’-Biquinoline typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8’-Biquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and other substituted quinolines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 8,8’-Biquinoline exerts its effects is primarily through its ability to chelate metal ions. This chelation can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the binding of metal ions can interfere with metal-dependent enzymes and pathways, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Biquinoline: Another biquinoline derivative with similar coordination properties but different electronic characteristics.
4,4’-Biquinoline: Known for its unique photophysical properties.
6,6’-Biquinoline: Studied for its distinct reactivity in coordination chemistry.
Uniqueness of 8,8’-Biquinoline: 8,8’-Biquinoline is unique due to its specific binding mode with metal ions, which can lead to the formation of highly stable and reactive complexes. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
51913-96-3 |
---|---|
Molekularformel |
C18H12N2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
8-quinolin-8-ylquinoline |
InChI |
InChI=1S/C18H12N2/c1-5-13-7-3-11-19-17(13)15(9-1)16-10-2-6-14-8-4-12-20-18(14)16/h1-12H |
InChI-Schlüssel |
NCGTXVHJMVAXBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.